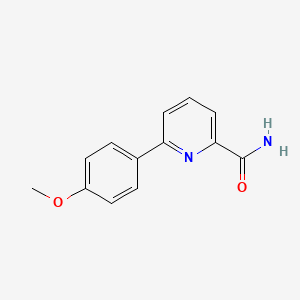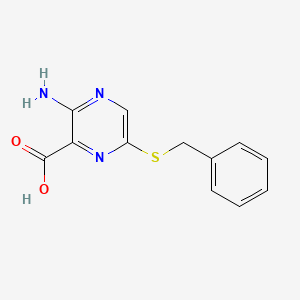
3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an amino group, a benzyl sulfanyl group, and a carboxylic acid moiety attached to a pyrazine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrazine-2-carboxylic acid as the core structure.
Benzyl Sulfanyl Group Introduction: The benzyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrazine ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl sulfanyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound nitrate.
Reduction: Formation of 3-Amino-6-benzylsulfanylpyrazine-2-hydroxymethyl acid.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
3-Amino-6-methylpyrazine-2-carboxylic acid: Lacks the benzyl sulfanyl group.
3-Amino-6-phenylpyrazine-2-carboxylic acid: Has a phenyl group instead of a benzyl sulfanyl group.
3-Amino-6-ethoxycarbonylpyrazine-2-carboxylic acid: Contains an ethoxycarbonyl group.
Uniqueness: The presence of the benzyl sulfanyl group in 3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid imparts unique chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-amino-6-benzylsulfanylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2S/c13-11-10(12(16)17)15-9(6-14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)(H,16,17) |
InChI Key |
HQYQZNRBJGOWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
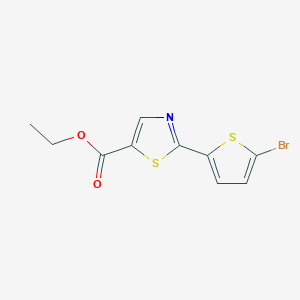
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
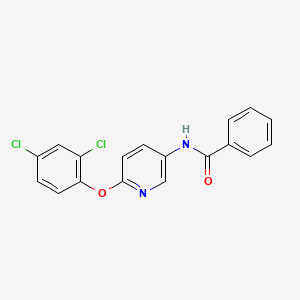
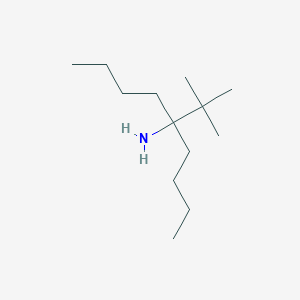
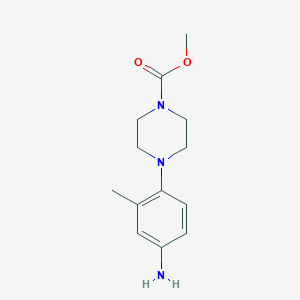
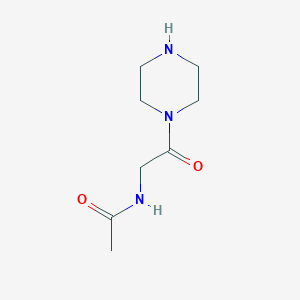
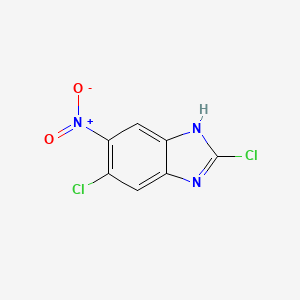
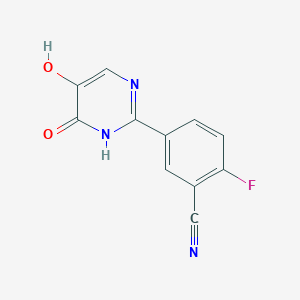
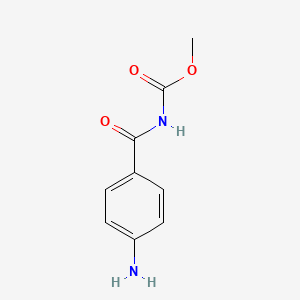

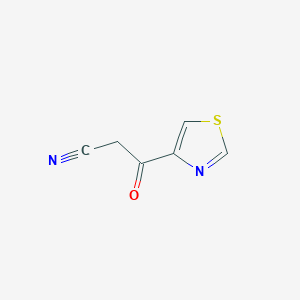
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
